molecular formula C16H12N4O3 B4333865 1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile

1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile

Cat. No. B4333865
M. Wt: 308.29 g/mol
InChI Key: IRQYKQZHFHPMSF-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile, also known as MNBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBC is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory and anti-microbial agent. In pharmacology, this compound has been investigated for its ability to modulate GABA receptors, which are involved in the regulation of neurotransmitter activity. In material science, this compound has been studied for its potential use in organic electronics, due to its high electron affinity and stability.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile is not fully understood, but it is believed to involve the modulation of GABA receptors. This compound has been shown to bind to the benzodiazepine site of GABA receptors, which leads to an increase in the activity of GABAergic neurons. This increase in GABAergic activity may contribute to the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of GABA receptors, and the reduction of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile is its high purity and stability, which makes it suitable for use in lab experiments. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile, including the investigation of its potential use in the treatment of neurological disorders, such as epilepsy and anxiety. This compound may also be studied for its potential use in the development of new anti-cancer drugs, as well as its potential use in organic electronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has potential applications in medicinal chemistry, pharmacology, and material science, and further research is needed to fully understand its potential.

properties

IUPAC Name

1-[(2-methoxy-5-nitrophenyl)methyl]benzimidazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-23-15-7-6-12(20(21)22)8-11(15)10-19-14-5-3-2-4-13(14)18-16(19)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYKQZHFHPMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=CC=CC=C3N=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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